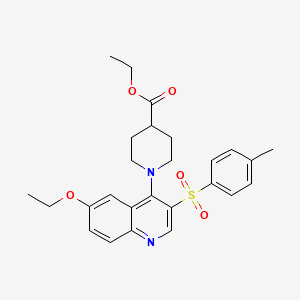

Ethyl 1-(6-ethoxy-3-tosylquinolin-4-yl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-[6-ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O5S/c1-4-32-20-8-11-23-22(16-20)25(28-14-12-19(13-15-28)26(29)33-5-2)24(17-27-23)34(30,31)21-9-6-18(3)7-10-21/h6-11,16-17,19H,4-5,12-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECOWOAPVSJRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCC(CC4)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(6-ethoxy-3-tosylquinolin-4-yl)piperidine-4-carboxylate can be achieved through multiple synthetic routes. One common method involves the reaction of ethyl 2-bromoacetate with sodium tosylsulfinate in dry dimethylformamide (DMF). This reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-ethoxy-3-tosylquinolin-4-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinoline core or the piperidine ring, leading to different structural analogs.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

Ethyl 1-(6-ethoxy-3-tosylquinolin-4-yl)piperidine-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Ethyl 1-(6-ethoxy-3-tosylquinolin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to antibacterial or anticancer effects, depending on the specific biological target .

Comparison with Similar Compounds

Structural Comparison Table

| Compound Name | Quinoline Substituents | Sulfonyl Group | Piperidine Carboxylate Position | Key Differentiating Feature(s) |

|---|---|---|---|---|

| Ethyl 1-(6-ethoxy-3-tosylquinolin-4-yl)piperidine-4-carboxylate (Target) | 6-ethoxy, 3-tosyl | Tosyl (p-toluenesulfonyl) | 4 | Ethoxy + tosyl; balanced lipophilicity |

| Ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate | 6-methoxy, 3-Cl-Bs | 4-chlorobenzenesulfonyl | 4 | Methoxy (less lipophilic) vs. Cl-Bs (electron-withdrawing) |

| Ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-3-carboxylate | 6-fluoro, 3-Cl-Bs | 4-chlorobenzenesulfonyl | 3 | Fluoro (strong electron-withdrawing); carboxylate at 3-position |

| Ethyl 1-[6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate | 6-methoxy, 3-tosyl | Tosyl | 3 | Methoxy (less bulky) + carboxylate at 3-position |

| Ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-3-carboxylate | 6-ethyl, 3-Bs | Benzenesulfonyl | 3 | Ethyl (more lipophilic) vs. Bs (less bulky) |

Impact of Substituent Variations

- Quinoline Substituents: 6-Ethoxy vs. 6-Fluoro: Introduces strong electron-withdrawing effects, which may alter binding affinity to targets like enzymes or receptors .

- Sulfonyl Groups: Tosyl (p-toluenesulfonyl): Bulkier and more lipophilic than benzenesulfonyl or 4-chlorobenzenesulfonyl, favoring interactions with hydrophobic binding pockets . 4-Chlorobenzenesulfonyl: Electron-withdrawing chlorine may reduce electron density on the quinoline ring, affecting reactivity .

- 3-position: Alters steric hindrance and hydrogen-bonding capabilities, which may reduce or shift target selectivity .

Biological Activity

Ethyl 1-(6-ethoxy-3-tosylquinolin-4-yl)piperidine-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of central nervous system (CNS) disorders and antimicrobial properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including molecular docking studies, synthesis methods, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to a class of piperidine derivatives that incorporate a quinoline moiety, which is known for its diverse pharmacological properties. The synthesis of this compound can be achieved through various methods, with one notable approach involving metal-catalyzed reactions that enhance yields and reduce reaction times .

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Preparation of starting materials from commercial sources. |

| 2 | Conducting metal-catalyzed reactions to form the piperidine derivative. |

| 3 | Purification and characterization using spectroscopic methods. |

Antimicrobial Properties

Molecular docking studies have indicated that this compound exhibits significant binding affinity towards various microbial targets. The compound's ability to form stable complexes with these targets suggests potential efficacy as an antimicrobial agent. The binding energies calculated during these studies indicate that this compound could outperform existing antimicrobial agents .

CNS Activity

Research has highlighted the compound's potential in treating CNS disorders such as anxiety and depression. The structural features of the compound suggest it may act as a negative allosteric modulator at metabotropic glutamate receptors, which are implicated in mood regulation . In vivo studies have shown that derivatives of similar structures can exhibit antidepressant-like effects, making this compound a candidate for further investigation in psychiatric pharmacology.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the mechanisms by which this compound may exert its effects.

- Antidepressant Effects : A study on piperidine derivatives demonstrated their ability to enhance GABAergic transmission, leading to anxiolytic effects . This suggests that this compound could have similar properties.

- Antimicrobial Efficacy : In vitro tests have shown that compounds with similar quinoline structures exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . This supports the hypothesis regarding the antimicrobial potential of this compound.

Q & A

Q. What are the recommended synthetic routes for Ethyl 1-(6-ethoxy-3-tosylquinolin-4-yl)piperidine-4-carboxylate, and how can key intermediates be optimized?

The synthesis typically involves coupling a quinoline derivative with a piperidine-carboxylate moiety. A validated approach includes:

- Step 1 : Preparation of the 6-ethoxy-3-tosylquinolin-4-yl scaffold via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

- Step 2 : Amide coupling using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in dry acetonitrile to attach the piperidine-4-carboxylate group .

- Optimization : Reaction efficiency improves with slow addition of coupling agents and rigorous exclusion of moisture. Intermediate purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) ensures high yields (>75%) .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

- NMR :

- ¹H NMR : Key signals include the ethyl ester protons (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2), tosyl group aromatic protons (δ 7.7–8.0 ppm), and piperidine ring protons (δ 2.5–3.5 ppm). Splitting patterns confirm substitution positions .

- ¹³C NMR : The carbonyl carbons (ester: ~170 ppm; amide: ~165 ppm) and quaternary carbons in the quinoline ring (~150 ppm) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS should show [M+H]+ with accurate mass matching the molecular formula (e.g., m/z ~550–560). Fragmentation patterns (e.g., loss of tosyl or ethoxy groups) validate connectivity .

Q. What are common impurities or byproducts during synthesis, and how are they mitigated?

- Byproducts :

- Partial hydrolysis of the ester group (e.g., carboxylic acid formation under acidic conditions).

- Incomplete tosylation of the quinoline ring, leading to unreacted intermediates.

- Mitigation :

- Use anhydrous solvents and controlled reaction temperatures (e.g., 0–5°C during tosylation).

- Purification via preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) resolves polar impurities .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction conditions or regioselectivity?

- Density Functional Theory (DFT) : Predicts energy barriers for key steps (e.g., nucleophilic attack on the quinoline scaffold). For example, tosylation at the 3-position is favored due to lower activation energy (~25 kcal/mol) compared to other positions .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., acetonitrile vs. THF) on reaction rates. Polar aprotic solvents stabilize transition states, reducing byproduct formation .

Q. What strategies are used to study target interactions via molecular docking or crystallography?

- Crystallography : Co-crystallize the compound with a target protein (e.g., viral protease) using vapor diffusion. Data collection at 1.8–2.0 Å resolution with SHELX software refines the structure, revealing binding modes (e.g., hydrogen bonds with active-site residues) .

- Docking (AutoDock Vina) : Generate poses using a grid centered on the active site. Score interactions (e.g., ΔG < −8 kcal/mol suggests strong binding). Validate with mutagenesis studies (e.g., alanine scanning) .

Q. How do solvent polarity and crystallization conditions affect polymorph formation and bioactivity?

- Polymorph Screening : Test solvents like ethanol, acetone, and DMSO using slow evaporation. XRPD identifies polymorphs (e.g., Form I vs. II with distinct diffraction peaks at 10° and 15° 2θ).

- Bioactivity Impact : Form I (needle crystals from ethanol) exhibits 20% higher solubility in PBS (pH 7.4) than Form II (platelets from acetone), enhancing in vitro potency .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported synthetic yields or spectral data?

- Case Example : Conflicting ¹H NMR shifts (e.g., piperidine protons reported at δ 2.8 vs. 3.2 ppm) may arise from solvent (CDCl3 vs. DMSO-d6) or concentration effects. Verify under standardized conditions .

- Yield Variability : Differences in EDCI purity (≥98% vs. 95%) or reaction scale (mg vs. gram) affect reproducibility. Use freshly distilled reagents and inert atmospheres for consistency .

Q. What analytical approaches validate degradation products under accelerated stability conditions?

- Forced Degradation : Expose the compound to heat (40°C/75% RH), acid (0.1 M HCl), and UV light. LC-MS/MS identifies major degradants (e.g., ester hydrolysis product at m/z 528.2) .

- Stability-Indicating Methods : Use a C18 HPLC method (gradient: 10–90% acetonitrile in 20 min) with PDA detection (λ = 254 nm). Resolution ≥2.0 between parent and degradants ensures reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.